Although a specific synthesis pathway for 4-Chloro-5-fluoroindolin-2-one is not detailed in the provided papers, similar compounds, like 3-(4-(benzylideneamino) phenylimino) 4-fluoroindolin-2-one derivatives, were synthesized and characterized using spectral analysis, including I.R, 1H NMR, mass spectrometry, and elemental analysis [].
The pharmacological evaluation of the compound mentioned in the first paper highlights its potential as a new anti-inflammatory drug with reduced side effects1. The compound's stability and its effectiveness in reducing cell migration make it a promising candidate for the treatment of chronic inflammatory conditions. The absence of gastro-ulceration effects also points to a safer profile for long-term use, addressing a common limitation of many anti-inflammatory drugs.
The second paper explores the herbicidal activities of a series of novel 3-aryl-5-tert-butyl-4-chloro-4-oxazolin-2-ones, which are structurally related to 4-Chloro-5-fluoroindolin-2-one2. These compounds were synthesized and found to exhibit significant herbicidal activity against a variety of weeds. The synthesis process involved a key step of introducing a chlorine atom, which is also present in the 4-Chloro-5-fluoroindolin-2-one structure. One of the compounds, in particular, showed high efficacy in controlling weeds without damaging transplanted rice, indicating its potential as a selective herbicide2. This suggests that derivatives of 4-Chloro-5-fluoroindolin-2-one could be developed into effective herbicides with specific target ranges and minimal impact on crops.
The first paper discusses a compound, 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one, which was designed using a prodrug approach and exhibited anti-inflammatory and analgesic activities comparable to COX-2 inhibitors like lumiracoxib, but without causing gastro-ulceration effects1. The stability of the lactam function in different pH environments suggests a robust mechanism of action that does not rely on hydrolysis. Furthermore, the compound demonstrated the ability to inhibit cell migration significantly in a thioglycollate-induced peritonitis model, indicating its potential as a non-ulcerogenic prototype for treating chronic inflammatory diseases1.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: